
Prima-1met
Übersicht
Beschreibung
Prima-1met, also known as APR-246, is a compound that selectively restores the activity of mutant p53 in tumor cells . It is a methylated, more potent derivative of PRIMA-1 . Prima-1met covalently modifies the core domain of mutated p53, restoring the wild-type conformation and activity of p53 in tumor cells, leading to cell cycle arrest and apoptosis .
Synthesis Analysis
APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone (MQ), a Michael acceptor that binds to cysteine residues in mutant p53 and restores its wild-type conformation . This process involves the demethylation of TP73, through DNMT1 depletion .
Molecular Structure Analysis
The molecular structure of Prima-1met involves a low-molecular-weight compound that can reactivate mutant p53 through covalent binding to the core domain . This binding restores the wild-type DNA-binding capacity of p53 .
Chemical Reactions Analysis
Prima-1met has been shown to induce apoptosis in human tumor cells through restoration of the transcriptional transactivation function of mutant p53 . It also increases intracellular levels of reactive oxygen species (ROS), which may contribute to its anti-tumor activity .
Physical And Chemical Properties Analysis
Prima-1met is a low-molecular-weight compound . The molecular mass of p53, which Prima-1met targets, is 53 kD .
Wissenschaftliche Forschungsanwendungen
Reactivation of Mutant/Wild Type p53
Prima-1met is widely known for its ability to reactivate mutant/wild type p53 . The p53 protein, often referred to as “the guardian of the genome”, plays a crucial role in protecting cells from genetic assaults by triggering cell-cycle arrest and apoptosis . Inactivation of the p53 pathway is found in the majority of human cancers, often due to somatic missense mutations in TP53 or to an excessive degradation of the protein . Prima-1met can restore the wild-type conformation to mutant p53, thus reactivating its function .
Anti-Tumor Effects
Prima-1met has shown potent anti-tumor effects in combinatorial therapies . It has been observed to have unexpected mechanisms underlying its potent anti-tumor effect . These effects are not only due to the reactivation of p53 but also due to other yet to be fully understood mechanisms .
Induction of Apoptosis
Prima-1met is capable of inducing apoptosis in cancer cells . This is a process where cells undergo programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells .
Caspase Activation
Prima-1met induces mitochondrial apoptosis through the activation of caspase-2 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Use in Hematological Malignancies
Prima-1met has potential use in treating hematological malignancies . These are cancers that affect the blood, bone marrow, and lymph nodes . It has been observed that TP53 mutations are detected in a lower percentage of hematological malignancies compared to solid tumors, but their frequency generally increases with disease progression .
Drug Combinations
Prima-1met has been studied in combination with other drugs for enhanced anti-cancer effects . The combination therapies have shown promising results, making Prima-1met a valuable asset in cancer treatment regimens .
Wirkmechanismus
Target of Action
Prima-1Met, also known as APR-246, primarily targets the p53 protein , a crucial tumor suppressor protein . The p53 protein is often mutated in various types of cancer, leading to a loss of its tumor-suppressing function . Prima-1Met also targets the selenoprotein thioredoxin reductase 1 (TrxR1) , a key regulator of cellular redox balance .
Mode of Action
Prima-1Met works by restoring the wild-type conformation to mutant p53, thereby reactivating its tumor-suppressing function . This is achieved by modifying thiol groups in the core domains of the protein . Prima-1Met also interacts with TrxR1, influencing the cellular redox balance .
Biochemical Pathways
The restoration of wild-type p53 function by Prima-1Met affects several biochemical pathways. It triggers apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of pro-apoptotic proteins such as Noxa and Puma , and the activation of caspases . Prima-1Met also affects cell-cycle regulators like GADD45B and 14-3-3gamma .
Pharmacokinetics
It is known that prima-1 is converted to prima-1met, the methylated form of the drug, which is responsible for the restoration of p53 .
Result of Action
The primary result of Prima-1Met’s action is the induction of apoptosis in cancer cells, leading to a reduction in tumor cell proliferation . This is achieved through the reactivation of mutant p53 and the subsequent upregulation of pro-apoptotic proteins . Prima-1Met also causes significant global DNA demethylation in p53 mutant-type cells .
Action Environment
It’s worth noting that the effectiveness of prima-1met can vary depending on the specific type of cancer and the presence of p53 mutations
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBNULCRKBVAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(C(=O)C2CCN1CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164013 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prima-1met | |
CAS RN |
5291-32-7 | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprenetapopt [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprenetapopt | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRENETAPOPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




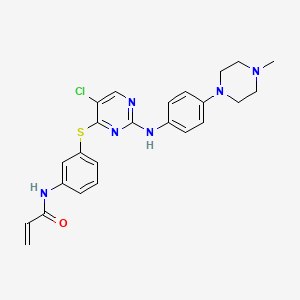
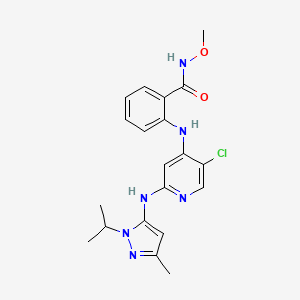
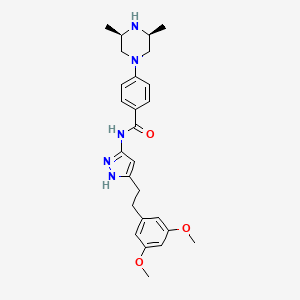

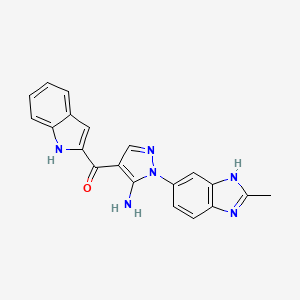
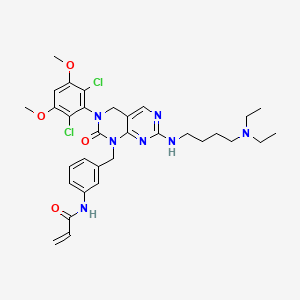
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)
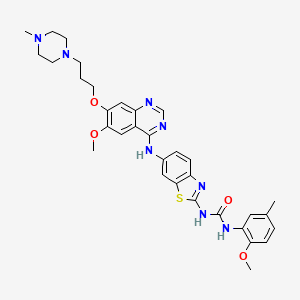

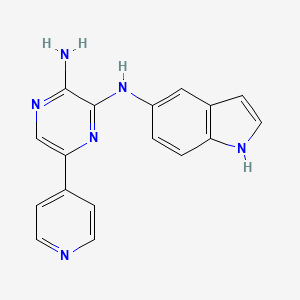
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)